

Application Notes and Protocols for STEAP1 (102-116) Peptide in Immunological Assays

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Compound of Interest

Compound Name: *Metalloreductase STEAP1 (102-116)*

Cat. No.: *B1575115*

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These application notes provide detailed protocols for utilizing the Six-Transmembrane Epithelial Antigen of Prostate 1 (STEAP1) (102-116) peptide (Sequence: HQQYFYKIPILVINK) in Enzyme-Linked Immunospot (ELISpot) and flow cytometry assays. These techniques are crucial for assessing antigen-specific T-cell responses, a cornerstone of immunotherapy and vaccine development research, particularly in the context of prostate cancer and other STEAP1-expressing malignancies.^{[1][2]}

Introduction to STEAP1

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein that is overexpressed in a variety of cancers, most notably prostate cancer.^{[3][4]} Its limited expression in normal tissues makes it an attractive target for cancer immunotherapies, including vaccines and T-cell based therapies.^{[3][4]} The STEAP1 (102-116) peptide is an epitope derived from the STEAP1 protein and is used to stimulate and detect STEAP1-specific T-cells.^{[1][2]}

Data Presentation

The following tables present representative data from ELISpot and flow cytometry assays using STEAP1 peptides. This data is synthesized from descriptive reports in the literature to provide a comparative overview.

Table 1: Representative ELISpot Data for STEAP1 Peptide Stimulation

Sample Group	Stimulant	Mean Spot Forming Units (SFU) per 10 ⁶ PBMCs ± SD	Fold Increase over Unstimulated
Healthy Donor 1	Unstimulated	5 ± 2	-
Healthy Donor 1	STEAP1 (102-116) Peptide	55 ± 8	11.0
Healthy Donor 2	Unstimulated	8 ± 3	-
Healthy Donor 2	STEAP1 (102-116) Peptide	62 ± 10	7.8
Prostate Cancer Patient 1	Unstimulated	12 ± 4	-
Prostate Cancer Patient 1	STEAP1 (102-116) Peptide	150 ± 20	12.5
Prostate Cancer Patient 2	Unstimulated	15 ± 5	-
Prostate Cancer Patient 2	STEAP1 (102-116) Peptide	185 ± 25	12.3

Note: This table is a representative example based on typical results seen in immunogenicity studies. Actual results may vary.

Table 2: Representative Flow Cytometry Data for Intracellular Cytokine Staining

Sample Group	Stimulant	% of IFN- γ + CD8+ T-cells \pm SD	% of TNF- α + CD8+ T-cells \pm SD
Healthy Donor 1	Unstimulated	0.1 \pm 0.05	0.2 \pm 0.08
Healthy Donor 1	STEAP1 (102-116) Peptide	1.2 \pm 0.3	1.5 \pm 0.4
Prostate Cancer Patient 1	Unstimulated	0.3 \pm 0.1	0.4 \pm 0.15
Prostate Cancer Patient 1	STEAP1 (102-116) Peptide	3.5 \pm 0.8	4.1 \pm 0.9

Note: This table is a representative example based on typical results seen in immunogenicity studies. Actual results may vary.

Experimental Protocols

I. IFN- γ ELISpot Assay for STEAP1 (102-116) Peptide

This protocol details the steps to measure the frequency of IFN- γ secreting T-cells in response to the STEAP1 (102-116) peptide.

Materials:

- STEAP1 (102-116) peptide (HQQYFYKIPILVINK), >90% purity[2]
- Human IFN- γ ELISpot kit (containing capture and detection antibodies, and streptavidin-HRP)
- PVDF membrane 96-well plates
- Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or cancer patients
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- Phytohemagglutinin (PHA) as a positive control
- DMSO (for peptide reconstitution)

- Sterile PBS
- AEC (3-amino-9-ethylcarbazole) substrate solution
- ELISpot reader

Protocol:

- Plate Coating:
 - Pre-wet the ELISpot plate with 35% ethanol for 30 seconds.
 - Wash the plate 3 times with sterile PBS.
 - Coat the wells with anti-IFN- γ capture antibody diluted in PBS and incubate overnight at 4°C.
- Cell Preparation and Stimulation:
 - The following day, wash the plate 3 times with sterile PBS to remove unbound antibody.
 - Block the wells with complete RPMI-1640 medium for at least 2 hours at 37°C.
 - Thaw and count PBMCs. Resuspend cells in complete RPMI-1640 medium at a concentration of $2-3 \times 10^6$ cells/mL.
 - Prepare a working solution of the STEAP1 (102-116) peptide at a final concentration of 1-10 $\mu\text{g/mL}$ in complete RPMI-1640 medium.
 - Add 100 μL of the cell suspension ($2-3 \times 10^5$ cells) to each well.
 - Add 100 μL of the STEAP1 peptide working solution to the appropriate wells.
 - For negative control wells, add 100 μL of medium with the same final concentration of DMSO used for peptide reconstitution.
 - For positive control wells, add PHA at a final concentration of 5 $\mu\text{g/mL}$.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

- Detection and Development:
 - Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
 - Add the biotinylated anti-IFN- γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
 - Wash the plate 5 times with PBST.
 - Add streptavidin-HRP diluted in PBST and incubate for 1 hour at room temperature.
 - Wash the plate 5 times with PBST, followed by 2 final washes with PBS.
 - Add the AEC substrate solution and incubate until distinct spots emerge.
 - Stop the reaction by washing with distilled water.
 - Allow the plate to dry completely before counting the spots using an ELISpot reader.

II. Flow Cytometry for Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular IFN- γ and TNF- α in T-cells following stimulation with the STEAP1 (102-116) peptide.

Materials:

- STEAP1 (102-116) peptide (HQQYFYKIPILVINK), >90% purity[2]
- PBMCs from healthy donors or cancer patients
- Complete RPMI-1640 medium
- Brefeldin A and Monensin (protein transport inhibitors)
- Anti-human CD3, CD4, CD8 antibodies conjugated to different fluorochromes
- Anti-human IFN- γ and TNF- α antibodies conjugated to different fluorochromes

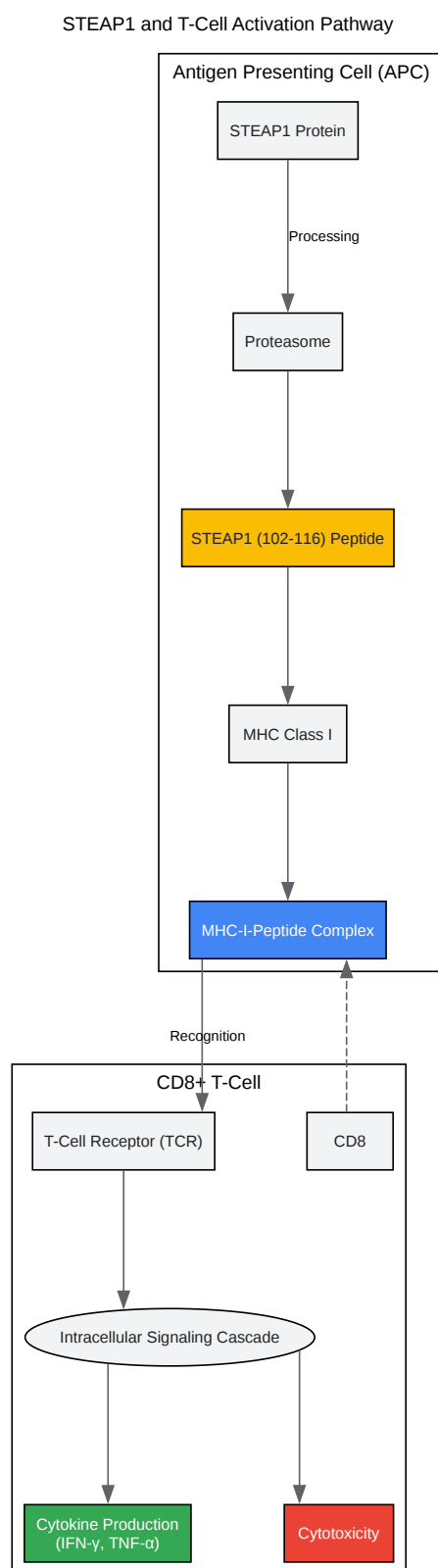
- Fixable Viability Dye
- FACS tubes or 96-well U-bottom plates
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer
- Flow cytometer

Protocol:

- Cell Stimulation:
 - Resuspend PBMCs in complete RPMI-1640 medium at a concentration of $1-2 \times 10^6$ cells/mL.
 - Add 1 mL of cell suspension to each FACS tube.
 - Add the STEAP1 (102-116) peptide to a final concentration of 1-10 $\mu\text{g/mL}$.
 - Include unstimulated (DMSO control) and positive control (e.g., SEB or PMA/Ionomycin) tubes.
 - Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
 - Add Brefeldin A (10 $\mu\text{g/mL}$) and Monensin (2 μM) to all tubes and incubate for an additional 4-6 hours.
- Surface Staining:
 - Wash the cells with FACS buffer.
 - Stain with the Fixable Viability Dye according to the manufacturer's protocol to exclude dead cells.
 - Wash the cells with FACS buffer.

- Stain with a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Intracellular Staining:
 - Fix and permeabilize the cells using a commercial Fixation/Permeabilization kit according to the manufacturer's instructions.
 - Wash the cells with Permeabilization buffer.
 - Stain with a cocktail of anti-IFN- γ and anti-TNF- α antibodies for 30 minutes at 4°C in the dark.
 - Wash the cells twice with Permeabilization buffer.
 - Resuspend the cells in FACS buffer.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software. Gate on viable, single cells, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ T-cell populations. Finally, determine the percentage of IFN- γ + and TNF- α + cells within the CD4+ and CD8+ gates for each condition.

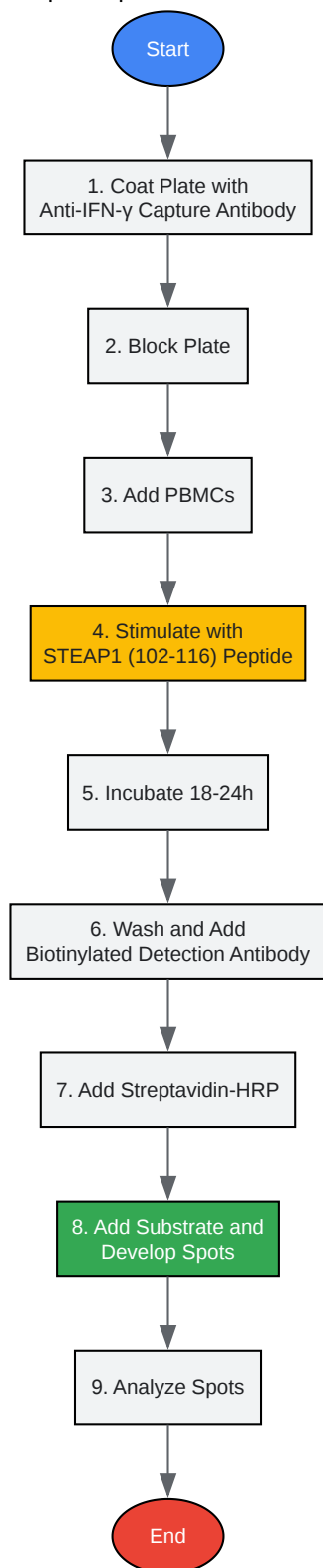
Visualizations



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Caption: STEAP1 protein processing and presentation to a CD8+ T-cell.

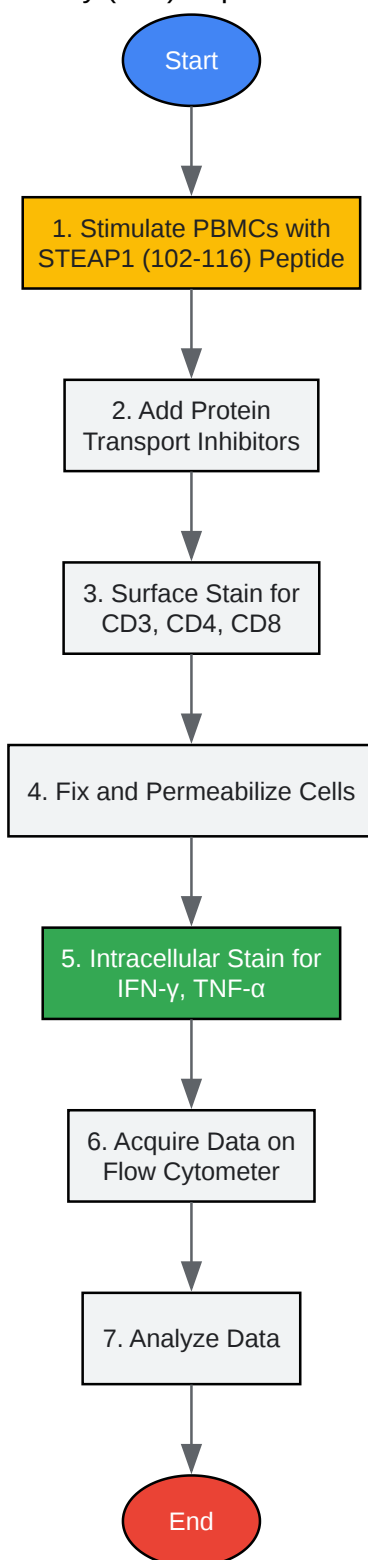
ELISpot Experimental Workflow



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Caption: Workflow for the STEAP1 peptide-specific IFN-γ ELISpot assay.

Flow Cytometry (ICS) Experimental Workflow



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Caption: Workflow for intracellular cytokine staining by flow cytometry.

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